molecular formula C11H17N5O4S B8273536 3-Amino-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

3-Amino-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

Cat. No. B8273536
M. Wt: 315.35 g/mol
InChI Key: RCNXGHUTFXLGQH-UHFFFAOYSA-N
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Patent
US08410112B2

Procedure details

A solution of 6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-pteridin-4-one (5 g, 14.78 mmol) in methanol (51.00 mL) was treated with sodium hydroxide (45.92 mL of 10% w/v, 114.8 mmol) and the reaction mixture stirred at RT overnight. The reaction mixture was concentrated in vacuo and the residue diluted with water and neutralised with formic acid. The resulting precipitate was filtered off and the filtrate acidified to pH4 by the addition of formic acid and extracted with dichloromethane. The combined organics were washed with brine, dried over MgSO4 and concentrated in vacuo to give the product as a bright yellow solid (4.66 g, 52% Yield). 1H NMR (400.0 MHz, CDCl3) d 1.45 (3H, t), 3.05 (2H, q), 3.54 (8H, m), 6.05 (2H, br s), 8.21 (1H, s) ppm; MS (ES+) 316
Name
6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-pteridin-4-one
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45.92 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:13]=[C:14]3[C:19](=[N:20][CH:21]=2)[N:18]=CN(C)[C:15]3=[O:23])[CH2:8][CH2:7]1)(=[O:5])=[O:4])[CH3:2].[OH-:24].[Na+]>CO>[NH2:18][C:19]1[C:14]([C:15]([OH:23])=[O:24])=[N:13][C:12]([N:9]2[CH2:8][CH2:7][N:6]([S:3]([CH2:1][CH3:2])(=[O:4])=[O:5])[CH2:11][CH2:10]2)=[CH:21][N:20]=1 |f:1.2|

Inputs

Step One
Name
6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-pteridin-4-one
Quantity
5 g
Type
reactant
Smiles
C(C)S(=O)(=O)N1CCN(CC1)C=1N=C2C(N(C=NC2=NC1)C)=O
Name
Quantity
45.92 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
51 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with water and neutralised with formic acid
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
ADDITION
Type
ADDITION
Details
the filtrate acidified to pH4 by the addition of formic acid
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)N1CCN(CC1)S(=O)(=O)CC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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